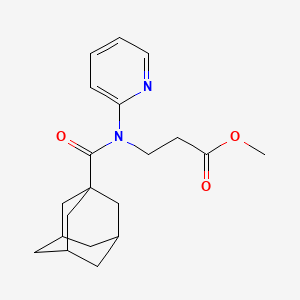

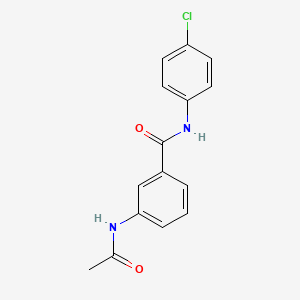

![molecular formula C24H25ClN2O3S B4944419 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4944419.png)

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide, commonly known as mesna, is a drug that is widely used in the treatment of chemotherapy-induced hemorrhagic cystitis. It is a synthetic compound that belongs to the family of thiol compounds and is a derivative of mercaptoacetic acid. Mesna is known for its ability to prevent the damage to the bladder caused by the chemotherapy drugs, cyclophosphamide, and ifosfamide.

Wirkmechanismus

The exact mechanism of action of mesna is not fully understood. However, it is thought to work by scavenging toxic metabolites of cyclophosphamide and ifosfamide that are responsible for bladder damage. Mesna reacts with these metabolites to form stable, non-toxic compounds that are excreted in the urine.

Biochemical and physiological effects:

Mesna is rapidly absorbed after oral or intravenous administration. It is metabolized in the liver and excreted in the urine. Mesna has no significant pharmacological effects on its own and is considered to be a safe drug with few side effects.

Vorteile Und Einschränkungen Für Laborexperimente

Mesna is widely used in laboratory experiments to prevent the damage to the bladder caused by chemotherapy drugs. It is a safe and effective drug that has been extensively studied for its ability to prevent hemorrhagic cystitis. However, mesna has some limitations in laboratory experiments. It is not effective in preventing the damage caused by other chemotherapy drugs such as methotrexate or cisplatin. Mesna also has a short half-life and needs to be administered frequently to maintain its protective effect.

Zukünftige Richtungen

1. Investigating the potential use of mesna in the treatment of other conditions such as radiation-induced cystitis and sickle cell disease.

2. Developing new formulations of mesna that have a longer half-life and can be administered less frequently.

3. Studying the mechanism of action of mesna to gain a better understanding of how it prevents bladder damage.

4. Investigating the potential use of mesna in combination with other drugs to enhance its protective effect.

5. Developing new drugs that are more effective than mesna in preventing chemotherapy-induced hemorrhagic cystitis.

Synthesemethoden

Mesna is synthesized by reacting mesitylene with chlorosulfonic acid to produce mesitylene sulfonyl chloride. The mesitylene sulfonyl chloride is then reacted with 3-methylphenylglycine to produce N~2~-[(3-methylphenyl)sulfonyl]-N~1~-mesityl glycine. The N~2~-[(3-methylphenyl)sulfonyl]-N~1~-mesityl glycine is then reacted with thionyl chloride to produce N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide.

Wissenschaftliche Forschungsanwendungen

Mesna has been extensively studied for its ability to prevent chemotherapy-induced hemorrhagic cystitis. It has been shown to be effective in reducing the incidence of hemorrhagic cystitis in patients receiving high-dose chemotherapy with cyclophosphamide or ifosfamide. Mesna is also being investigated for its potential use in the treatment of other conditions such as sickle cell disease and radiation-induced cystitis.

Eigenschaften

IUPAC Name |

2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O3S/c1-16-6-5-7-21(14-16)27(31(29,30)22-10-8-20(25)9-11-22)15-23(28)26-24-18(3)12-17(2)13-19(24)4/h5-14H,15H2,1-4H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPJKAOQMWIKSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CC(=O)NC2=C(C=C(C=C2C)C)C)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

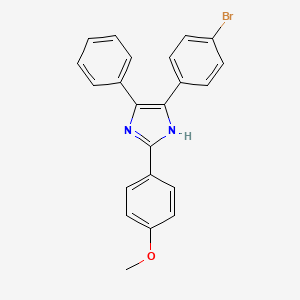

![1-{2-[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B4944338.png)

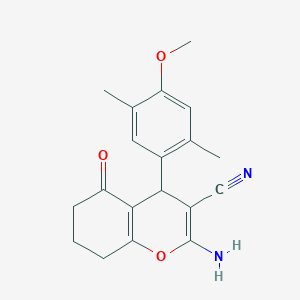

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4944348.png)

![1-[4-(benzyloxy)-3-methoxyphenyl]-1-propanone](/img/structure/B4944352.png)

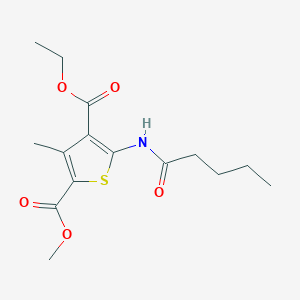

![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4944353.png)

![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B4944371.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B4944391.png)

![3-chloro-N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4944396.png)

![3-(2-chlorophenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4944417.png)

![1-(4-chlorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4944444.png)